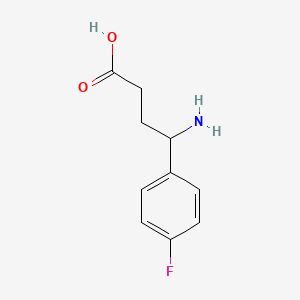

4-Amino-4-(4-fluorophenyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-4-(4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C₁₀H₁₂FNO₂ It is a derivative of butanoic acid, featuring an amino group and a fluorophenyl group attached to the butanoic acid backbone

Mechanism of Action

Target of Action

The primary target of 4-Amino-4-(4-fluorophenyl)butanoic acid is the GABA B receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound: acts as an agonist at the GABA B receptor . It selectively binds to this receptor over the GABA A receptor, triggering a response and leading to changes in cell function .

Biochemical Pathways

The interaction of This compound with the GABA B receptor affects the GABAergic neurotransmission pathway . This can lead to downstream effects such as the modulation of the release of other neurotransmitters and the regulation of neuronal excitability .

Pharmacokinetics

The pharmacokinetic properties of This compound As a prodrug, it is expected to be hydrolyzed in vivo to its active form . These properties would impact its bioavailability and overall pharmacological effect.

Result of Action

The molecular and cellular effects of This compound ’s action are primarily related to its agonistic activity at the GABA B receptor . This can lead to changes in neuronal excitability and neurotransmitter release, potentially affecting various neurological processes .

Biochemical Analysis

Biochemical Properties

4-Amino-4-(4-fluorophenyl)butanoic acid interacts with the GABA B receptor, showing selectivity for this receptor over the GABA A receptor . The nature of these interactions involves the compound acting as an agonist, meaning it binds to the receptor and activates it .

Cellular Effects

The activation of the GABA B receptor by this compound can have various effects on cellular processes. For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the GABA B receptor, leading to the activation of this receptor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(4-fluorophenyl)butanoic acid typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield 4-fluoro-β-aminostyrene, which is further reacted with acrylonitrile to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes, utilizing palladium or platinum catalysts under high pressure and temperature conditions to ensure efficient conversion of intermediates to the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(4-fluorophenyl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

4-Amino-4-(4-fluorophenyl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

- 4-Amino-3-(4-fluorophenyl)butanoic acid

- 4-Amino-4-(3-fluorophenyl)butanoic acid

- 4-Amino-4-(4-chlorophenyl)butanoic acid

Uniqueness

4-Amino-4-(4-fluorophenyl)butanoic acid is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Biological Activity

4-Amino-4-(4-fluorophenyl)butanoic acid (also known as 4-Amino-3-(4-fluorophenyl)butanoic acid) is a compound of interest due to its potential pharmacological effects. Its structure suggests various interactions with biological systems, particularly in the context of receptor modulation and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12FNO2, and it features a fluorinated phenyl group which may enhance its biological activity through increased lipophilicity and altered binding properties compared to non-fluorinated analogs .

Research indicates that the presence of the fluorine atom in the para position of the phenolic ring significantly enhances the compound's potency in various biological assays. For example, studies have shown that fluorinated compounds can exhibit increased inhibition of serotonin uptake and modulation of G protein-coupled receptors (GPCRs), which are crucial in many physiological processes .

Pharmacological Effects

-

Inhibition of Enzymatic Activity :

- 5-Hydroxytryptamine (5-HT) Uptake : The compound has been noted to inhibit 5-HT uptake effectively, suggesting potential applications in treating mood disorders .

- G Protein-Coupled Receptor Modulation : It may act as a modulator for specific GPCRs, impacting neurotransmitter release and signaling pathways.

- Antinociceptive Properties :

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Toxicology and Safety Profile

While the compound shows promise in various therapeutic areas, understanding its toxicity is crucial. Preliminary data indicate low acute toxicity; however, extensive toxicological evaluations are necessary to establish safety profiles before clinical applications can be considered .

Properties

IUPAC Name |

4-amino-4-(4-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBFAHMLBIOICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCC(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.